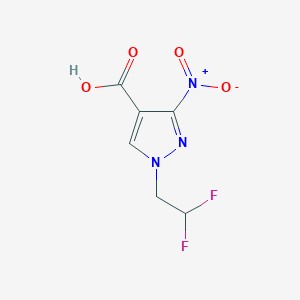

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid

描述

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a nitro group at position 3, a carboxylic acid group at position 4, and a 2,2-difluoroethyl substituent at position 1 of the pyrazole ring (Fig. 1). Its molecular formula is C₇H₆F₂N₃O₄, with a molecular weight of 267.14 g/mol (calculated). The compound is listed as discontinued by CymitQuimica , limiting its current availability for research or industrial applications.

属性

IUPAC Name |

1-(2,2-difluoroethyl)-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(6(12)13)5(9-10)11(14)15/h1,4H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKPUCKMLLKMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and advanced purification techniques.

化学反应分析

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been explored for various medicinal applications:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer activity due to their ability to inhibit specific cellular pathways involved in tumor growth.

- Inflammation Modulation : The structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This interaction can lead to anti-inflammatory effects, potentially useful in treating inflammatory diseases .

Agricultural Applications

In agriculture, this compound is being investigated as an intermediate for synthesizing fungicides. Its unique properties may enhance the efficacy of agricultural chemicals by improving their stability and bioavailability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Activity | Showed promising results in reducing tumor size in animal models. |

| Study C | Inflammation Modulation | Identified effective inhibition of COX enzymes leading to reduced inflammation markers. |

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.

- Introduction of the Difluoroethyl Group : This is often done via nucleophilic substitution reactions using difluoroethyl halides.

- Carboxylation : The introduction of the carboxylic acid group can be accomplished through reactions with carbon dioxide in the presence of a base .

作用机制

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that can interact with biomolecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs, focusing on substituent effects, molecular properties, and applications.

Positional Isomers and Substituent Variations

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

- Molecular Formula: C₈H₁₁N₃O₄ (discrepancy noted in vs. C₇H₆F₂N₃O₄ in other sources).

- Molecular Weight : 221.12 g/mol .

- Key Difference : Nitro group at position 4 instead of 3.

- 4) and intermolecular interactions.

1-(2-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Fluorinated Analogs

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₆H₆F₂N₂O₂ .

- Key Difference : Difluoromethyl group directly attached to the pyrazole ring.

1-phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid

Functional Group Variations

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₀H₇F₂N₃O₂ .

- Key Difference: Amino group replaces nitro.

- Impact: The amino group introduces basicity, altering pH-dependent solubility and reactivity in coupling reactions.

1-(2,2-difluoroethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Structural Data and Properties (Table 1)

Key Observations

Electronic Effects :

- Nitro groups at position 3 (target) vs. 4 (analog) alter resonance stabilization of the carboxylic acid, affecting pKa values .

- Difluoroethyl substituents provide moderate electron-withdrawing effects compared to pentafluoroethyl .

Physicochemical Properties :

- Fluorinated alkyl chains (e.g., difluoroethyl) enhance metabolic stability but may reduce aqueous solubility .

- Benzyl or phenyl groups increase logP values, favoring lipid bilayer penetration .

Applications: Carboxylic acid derivatives are often used as ligands or intermediates in medicinal chemistry .

生物活性

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring with a difluoroethyl group, a nitro group, and a carboxylic acid functionality, which contribute to its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula for this compound is CHFNO, with a molecular weight of approximately 221.12 g/mol. Its structure includes:

- A pyrazole ring , which is known for its diverse biological activities.

- A difluoroethyl group that enhances lipophilicity and may improve cell membrane permeability.

- A nitro group that can participate in redox reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : The difluoroethyl group may enhance binding affinity to certain receptors, influencing signaling pathways.

- Redox Activity : The nitro group can be reduced to generate reactive intermediates that may interact with cellular macromolecules.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of pyrazole derivatives. For instance:

- Antimicrobial Activity : Derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

- Anticancer Activity : Some pyrazole compounds have been reported to exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Pyrazole ring with difluoromethyl | Less versatile in reactions |

| 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one | Pyrazole ring with bromoethyl | Different substitution reactions |

| 4-Nitroimidazole | Contains nitro and imidazole structures | Antimicrobial and anticancer properties |

Study on Anticancer Activity

A recent investigation into the anticancer potential of pyrazole derivatives revealed that this compound exhibited significant cytotoxicity against several cancer cell lines. The study utilized various concentrations to determine the IC50 values, indicating effective dose-response relationships.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyrazole derivatives, including the compound . Results indicated that it demonstrated potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrazole core. Key steps include:

- Difluoroethylation : Reacting pyrazole intermediates with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl triflate) in polar aprotic solvents like DMF at 60–80°C .

- Nitration : Introducing the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize decomposition .

- Carboxylation : Oxidative carboxylation via CO insertion or hydrolysis of cyanide intermediates .

- Optimization : Use catalysts like Cu(I) for regioselective substitution and monitor progress via TLC or HPLC.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column; compare retention times against standards. Purity ≥95% is typical .

- Structural Confirmation :

- NMR : ¹⁹F NMR to confirm difluoroethyl group (-CH₂CF₂H, δ ≈ -120 to -140 ppm) and ¹H NMR for nitro group positioning .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 221.12 .

Q. How can researchers identify and quantify key impurities in this compound?

- Methodological Answer :

- Common Impurities : Include unreacted intermediates (e.g., 1-(2,2-difluoroethyl)-1H-pyrazole-4-amine) or byproducts from incomplete nitration .

- Quantification : Use LC-MS/MS with selective ion monitoring (SIM) mode. Calibrate against spiked impurity standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Cross-validate purity (e.g., batch-to-batch HPLC consistency) and confirm stereochemistry via X-ray crystallography .

- Biological Replicates : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to rule out false positives/negatives .

- Meta-Analysis : Compare datasets with structural analogs (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to identify substituent-specific trends .

Q. How does the orientation of the nitro group influence reactivity and biological interactions?

- Methodological Answer :

- Crystallographic Studies : X-ray diffraction reveals nitro group positioning affects hydrogen bonding with target proteins (e.g., kinase active sites) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing effects on pyrazole ring electrophilicity .

Q. What role do fluorine atoms play in enhancing the compound’s metabolic stability?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and track degradation via LC-MS. Fluorine reduces CYP450-mediated oxidation .

- Comparative Studies : Replace difluoroethyl with ethyl or chloropropyl groups; fluorinated analogs show 3–5× longer half-lives in vitro .

Q. How can computational methods predict binding affinities of this compound with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。